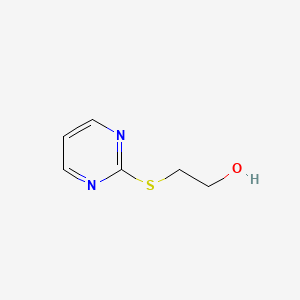

2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H8N2OS |

|---|---|

Molecular Weight |

156.21 g/mol |

IUPAC Name |

2-pyrimidin-2-ylsulfanylethanol |

InChI |

InChI=1S/C6H8N2OS/c9-4-5-10-6-7-2-1-3-8-6/h1-3,9H,4-5H2 |

InChI Key |

ARHFPHXFTXGVGL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)SCCO |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, a putative synthetic pathway, and the potential biological context of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol. Given the limited publicly available experimental data for this specific molecule, this guide combines confirmed information with established chemical principles to serve as a valuable resource for research and development.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 20957-33-9 | |

| Molecular Formula | C6H8N2OS | |

| Molecular Weight | 156.21 g/mol | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Not available |

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of this compound has not been published. However, based on standard and well-established reactions for the synthesis of similar sulfanyl-pyrimidine derivatives, a putative synthetic route is proposed.

Proposed Synthesis: Nucleophilic substitution of a halogenated ethanol with 2-mercaptopyrimidine.

Experimental Protocol:

-

Reagents and Materials:

-

2-mercaptopyrimidine

-

2-chloroethanol (or 2-bromoethanol)

-

A suitable base (e.g., sodium hydroxide, potassium carbonate)

-

A suitable solvent (e.g., ethanol, acetonitrile, or a biphasic system)

-

Standard laboratory glassware and purification apparatus (e.g., for distillation, chromatography)

-

-

Procedure:

-

To a solution of 2-mercaptopyrimidine in the chosen solvent, an equimolar amount of the base is added.

-

The mixture is stirred at room temperature until the 2-mercaptopyrimidine is fully deprotonated.

-

An equimolar amount of 2-chloroethanol is then added to the reaction mixture.

-

The reaction is heated to reflux and monitored by a suitable technique (e.g., Thin Layer Chromatography) until completion.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica gel to yield this compound.

-

-

Characterization:

-

The structure and purity of the final compound would be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, Mass Spectrometry, and IR spectroscopy.

-

Visualized Experimental Workflow

The following diagram illustrates the proposed synthetic workflow for this compound.

Biological Context and Potential Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for this compound, the pyrimidine scaffold is a well-known privileged structure in medicinal chemistry. Pyrimidine derivatives have been shown to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[1]

The presence of the thioether and hydroxyl functional groups on the ethan-1-ol side chain provides opportunities for further chemical modification, making this compound a potentially useful building block for the synthesis of more complex molecules with desired biological activities.

Logical Workflow for Biological Screening

Given the known biological activities of pyrimidine derivatives, a logical workflow for the initial biological screening of this compound is proposed below.

References

An In-depth Technical Guide to the Structural Features of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural features, synthesis, and potential biological significance of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic pathway and presents predicted spectroscopic data based on the analysis of structurally related compounds. The information herein is intended to serve as a foundational resource for researchers interested in the exploration and application of novel pyrimidine-sulfur derivatives in drug discovery and development.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a sulfur linkage, specifically a thioether group, at the C2 position of the pyrimidine ring can significantly modulate the molecule's physicochemical properties and biological activity. This guide focuses on the structural characteristics of this compound, a molecule that combines the pyrimidine core with a flexible hydroxyethyl thioether side chain, suggesting potential for diverse biological interactions.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. These values are calculated based on its chemical structure.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₈N₂OS |

| Molecular Weight | 156.21 g/mol |

| CAS Number | Not available |

| Predicted LogP | 0.5 |

| Predicted Hydrogen Bond Donors | 1 |

| Predicted Hydrogen Bond Acceptors | 3 |

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is via a nucleophilic substitution reaction. This involves the reaction of a suitable pyrimidine precursor with 2-mercaptoethanol. Two primary routes are proposed:

Route A: Reaction of 2-chloropyrimidine with 2-mercaptoethanol. Route B: Reaction of pyrimidine-2-thiol with 2-chloroethanol.

Route A is generally preferred due to the higher reactivity of the thiol as a nucleophile compared to the alcohol.

Experimental Protocol (Proposed)

Materials:

-

2-chloropyrimidine

-

2-mercaptoethanol

-

Sodium hydride (NaH) or a suitable non-nucleophilic base

-

Anhydrous N,N-dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-mercaptoethanol (1.1 equivalents) in anhydrous DMF, add sodium hydride (1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium thiolate.

-

Add a solution of 2-chloropyrimidine (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on known values for similar structures.

¹H NMR Spectroscopy (Predicted)

Solvent: CDCl₃, Reference: TMS at 0.00 ppm

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Doublet | 2H | H-4, H-6 (pyrimidine) |

| ~7.1 | Triplet | 1H | H-5 (pyrimidine) |

| ~3.9 | Triplet | 2H | -S-CH₂- |

| ~3.4 | Triplet | 2H | -CH₂-OH |

| ~2.5 | Singlet (broad) | 1H | -OH |

¹³C NMR Spectroscopy (Predicted)

Solvent: CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | C-2 (pyrimidine) |

| ~157 | C-4, C-6 (pyrimidine) |

| ~118 | C-5 (pyrimidine) |

| ~60 | -CH₂-OH |

| ~35 | -S-CH₂- |

IR Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| ~1580, 1470, 1430 | Medium-Strong | C=C and C=N stretching (pyrimidine ring) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

| ~700 | Medium | C-S stretch |

Mass Spectrometry (Predicted)

| m/z | Interpretation |

| 156 | [M]⁺ (Molecular ion) |

| 125 | [M - CH₂OH]⁺ |

| 112 | [Pyrimidine-2-thiol]⁺ |

| 79 | [Pyrimidine]⁺ |

Potential Biological Activity and Signaling Pathways

While no specific biological data exists for this compound, the pyrimidine-sulfur motif is present in various biologically active molecules. These compounds are known to interact with a range of biological targets.

Potential Activities:

-

Antimicrobial: Pyrimidine derivatives are known to inhibit microbial growth through various mechanisms.

-

Anticancer: Many pyrimidine analogs interfere with nucleic acid synthesis or kinase signaling pathways in cancer cells.

-

Anti-inflammatory: Some pyrimidine-containing compounds have shown to modulate inflammatory responses.

The hydroxyl group in this compound provides a site for potential hydrogen bonding interactions with biological targets, such as enzymes or receptors. The thioether linkage can influence the molecule's lipophilicity and metabolic stability.

Conclusion

This technical guide provides a foundational understanding of the structural features of this compound. Although direct experimental data is scarce, the proposed synthetic route and predicted spectroscopic data offer a solid starting point for researchers. The presence of the pyrimidine-sulfur core, coupled with a hydroxyl functional group, suggests that this molecule could be a valuable scaffold for the development of novel therapeutic agents. Further experimental validation of its synthesis, characterization, and biological evaluation is warranted to fully explore its potential in drug discovery.

An In-depth Technical Guide to 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(pyrimidin-2-ylsulfanyl)ethan-1-ol is a heterocyclic organic compound featuring a pyrimidine ring linked to an ethanol group via a thioether bridge. The pyrimidine moiety is a well-established pharmacophore, forming the core of numerous biologically active molecules, including antimicrobial, antiviral, antitumor, and antifibrotic agents.[1][2] While specific in-depth research on this compound is limited, this guide synthesizes available data and extrapolates from closely related pyrimidine derivatives to provide a comprehensive overview of its chemical properties, potential synthesis, and likely biological activities. This document aims to serve as a valuable resource for researchers interested in exploring the therapeutic potential of this and similar molecules.

Chemical Properties and Data

The fundamental chemical properties of this compound are summarized below. This data is compiled from chemical supplier databases and computational models.

| Property | Value | Source |

| IUPAC Name | This compound | (Chemsrc) |

| CAS Number | 20957-33-9 | [2] |

| Molecular Formula | C₆H₈N₂OS | [2] |

| Molecular Weight | 156.21 g/mol | [2] |

| SMILES Code | OCCSC1=NC=CC=N1 | [2] |

| MDL Number | MFCD12169605 | [2] |

Synthesis and Characterization

A plausible synthetic route for this compound involves the nucleophilic substitution of a halogenated pyrimidine with 2-mercaptoethanol. This common method for forming thioether linkages is efficient and versatile.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Preparation: To a solution of 2-chloropyrimidine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetone, add a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) (1.1 equivalents) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Thiol: Slowly add 2-mercaptoethanol (1 equivalent) to the reaction mixture.

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure this compound.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities

Based on extensive research into analogous pyrimidine derivatives, this compound is a candidate for investigation in several therapeutic areas.

Anticancer Activity

Numerous pyrimidine derivatives have demonstrated potent anticancer activity.[3] They can exert their effects through various mechanisms, including the inhibition of kinases, interference with DNA synthesis, and induction of apoptosis.

Hypothetical Signaling Pathway: Kinase Inhibition

Caption: Hypothetical kinase inhibition pathway for anticancer activity.

Quantitative Data for Related Pyrimidine Derivatives (Anticancer Activity)

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | 45.69 | [4] |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | HSC-T6 | 45.81 | [4] |

| A novel pyrimidine derivative (Compound 3) | MCF7 | 1.61 | [5] |

| A novel pyrimidine derivative (Compound 3) | HepG2 | 2.02 | [5] |

| A novel pyrimidine derivative (Compound 3) | A549 | 1.87 | [5] |

Anti-fibrotic Activity

Certain pyrimidine derivatives have shown promise in inhibiting fibrosis, a pathological process characterized by excessive deposition of extracellular matrix components.[4]

Experimental Workflow: Evaluation of Anti-fibrotic Activity

Caption: Workflow for assessing in vitro anti-fibrotic activity.

Experimental Protocols for Biological Evaluation

MTT Assay for Cytotoxicity

This protocol is used to assess the effect of a compound on cell viability.

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for another 24-72 hours.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.

ELISA for Collagen Type I Alpha 1 (COL1A1) Expression

This protocol is used to quantify the expression of a key fibrosis marker.[4]

-

Cell Culture and Treatment: Culture hepatic stellate cells (e.g., HSC-T6) and treat them with the test compound as described in the anti-fibrotic workflow.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA Procedure:

-

Coat a 96-well plate with a capture antibody specific for COL1A1.

-

Add the collected cell culture supernatants to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Add the enzyme substrate to produce a colorimetric signal.

-

-

Measurement and Analysis: Measure the absorbance at the appropriate wavelength and determine the concentration of COL1A1 from a standard curve.

Conclusion

While this compound remains a largely uncharacterized compound, its structural similarity to other biologically active pyrimidine derivatives suggests significant potential for further investigation. This guide provides a foundational framework for its synthesis, characterization, and evaluation in anticancer and anti-fibrotic research. The proposed experimental protocols and workflows offer a starting point for researchers to explore the therapeutic promise of this intriguing molecule. Further studies are warranted to elucidate its specific mechanisms of action and to validate its potential as a lead compound in drug discovery.

References

Synthesis of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthesis pathways for 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol, a valuable intermediate in medicinal chemistry and drug development. The document provides comprehensive experimental protocols, quantitative data summaries, and visual representations of the synthetic routes to facilitate its preparation in a laboratory setting.

Introduction

This compound is a heterocyclic compound featuring a pyrimidine ring linked to an ethanol moiety through a thioether bridge. This structure is of significant interest to medicinal chemists due to the prevalence of the pyrimidine scaffold in a wide array of biologically active molecules. The thioether and hydroxyl functionalities offer versatile handles for further chemical modifications, making it a key building block for the synthesis of more complex drug candidates. This guide outlines the most common and effective synthetic strategies for its preparation, starting from readily available precursors.

Overview of Synthetic Pathways

The most direct and widely applicable method for the synthesis of this compound involves the S-alkylation of 2-mercaptopyrimidine with a suitable two-carbon electrophile. The two primary variations of this approach utilize either 2-chloroethanol or ethylene oxide.

A foundational step in these syntheses is the preparation of the key intermediate, 2-mercaptopyrimidine. A well-established method for this is the condensation of 1,1,3,3-tetraethoxypropane with thiourea in the presence of an acid catalyst.

The overall synthetic logic is depicted in the workflow diagram below.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Synthesis of 2-Mercaptopyrimidine

The initial step involves the preparation of 2-mercaptopyrimidine from 1,1,3,3-tetraethoxypropane and thiourea. This procedure is adapted from established methods[1].

Reaction Scheme:

Figure 2: Reaction scheme for the synthesis of 2-mercaptopyrimidine.

Protocol:

-

Preparation of 2-Mercaptopyrimidine Hydrochloride:

-

To a 2-liter three-necked flask equipped with a mechanical stirrer and a reflux condenser, add thiourea (61 g, 0.80 mol) and ethanol (600 mL).

-

With stirring, add concentrated hydrochloric acid (200 mL) in one portion.

-

Once the mixture becomes homogeneous and warm, add 1,1,3,3-tetraethoxypropane (176 g, 0.80 mol) rapidly.

-

Heat the resulting yellow solution to reflux and maintain for approximately 1 hour with continuous stirring. During this time, the product will precipitate.

-

Cool the reaction mixture to about 10°C in an ice bath for 30 minutes.

-

Collect the yellow crystalline precipitate by filtration on a Büchner funnel.

-

Wash the solid with cold ethanol (100 mL) and air-dry at room temperature. The yield of 2-mercaptopyrimidine hydrochloride is typically 71–76 g (60–64%)[1].

-

-

Formation of 2-Mercaptopyrimidine:

-

Suspend the crude 2-mercaptopyrimidine hydrochloride (25 g, 0.17 mol) in water (50 mL) in a beaker.

-

With rapid stirring, add a 20% aqueous solution of sodium hydroxide until the pH of the mixture is 7–8.

-

Collect the precipitated solid on a Büchner funnel and wash with cold water (50 mL).

-

For purification, the damp product can be recrystallized from a mixture of water and ethanol[1].

-

Quantitative Data for 2-Mercaptopyrimidine Synthesis:

| Parameter | Value | Reference |

| Starting Materials | ||

| Thiourea | 0.80 mol | [1] |

| 1,1,3,3-Tetraethoxypropane | 0.80 mol | [1] |

| Product (Hydrochloride) | ||

| Yield | 60-64% | [1] |

| Purity | ≥95% | [1] |

| Product (Free Base) | ||

| Recrystallization Recovery | High | [1] |

| Melting Point | 230°C (dec.) |

Synthesis of this compound

This synthesis is achieved through the nucleophilic substitution of the thiol proton of 2-mercaptopyrimidine with 2-chloroethanol in the presence of a base. The following is a generalized protocol based on similar S-alkylation reactions of 2-mercaptopyrimidines.

Reaction Scheme:

Figure 3: Reaction scheme for the synthesis of this compound.

Protocol:

-

Preparation of Sodium Ethoxide Solution:

-

In a flame-dried, three-necked flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), add absolute ethanol (100 mL).

-

Carefully add sodium metal (2.3 g, 0.1 mol) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

-

-

S-Alkylation Reaction:

-

To the freshly prepared sodium ethoxide solution, add 2-mercaptopyrimidine (11.2 g, 0.1 mol). Stir until the solid dissolves.

-

Add 2-chloroethanol (8.05 g, 0.1 mol) dropwise to the reaction mixture.

-

Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Neutralize the solution with a suitable acid (e.g., acetic acid or dilute HCl).

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo.

-

The crude product can be purified by column chromatography on silica gel to afford the pure this compound.

-

Anticipated Quantitative Data:

| Parameter | Anticipated Value | Notes |

| Starting Materials | ||

| 2-Mercaptopyrimidine | 0.1 mol | |

| 2-Chloroethanol | 0.1 mol | |

| Sodium | 0.1 mol | |

| Reaction Conditions | ||

| Solvent | Ethanol | |

| Temperature | Reflux | |

| Time | 4-6 hours | To be optimized by TLC monitoring |

| Product | ||

| Yield | 60-80% | Based on similar reported reactions |

| Purity | >95% | After chromatographic purification |

Safety Considerations

-

Thiourea is a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat, and work in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is highly corrosive. Use with extreme care and appropriate PPE.

-

Sodium metal reacts violently with water. Handle under an inert atmosphere and away from any moisture.

-

2-Chloroethanol is toxic and can be absorbed through the skin. Wear chemically resistant gloves and work in a fume hood.

-

The reaction involving sodium and ethanol produces flammable hydrogen gas. Ensure the apparatus is properly vented and there are no ignition sources nearby.

This guide provides a comprehensive overview and detailed protocols for the synthesis of this compound. Researchers should adapt and optimize these methods as necessary for their specific laboratory conditions and scale.

References

Physical and chemical properties of 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 2-(pyrimidin-2-ylsulfanyl)ethan-1-ol (CAS No. 20957-33-9). While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information and provides context based on the well-established chemistry of pyrimidine thioethers. The guide covers the compound's structure, expected physicochemical properties, a plausible synthetic route with a generalized experimental protocol, and a discussion of its potential biological activities based on related molecules. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of pyrimidine-based compounds.

Introduction

Pyrimidine and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The incorporation of a thioether linkage, particularly at the C2 position of the pyrimidine ring, has been shown to modulate the pharmacological profile of these molecules significantly. The compound this compound, featuring both a pyrimidine core and a flexible hydroxyethyl thioether side chain, represents a molecule of interest for further investigation and derivatization in drug discovery programs.

The presence of the hydroxyl group offers a reactive handle for further chemical modifications, such as esterification or etherification, allowing for the generation of compound libraries for structure-activity relationship (SAR) studies. The pyrimidine ring itself, with its nitrogen atoms, can participate in hydrogen bonding and other non-covalent interactions with biological targets.

Chemical and Physical Properties

Detailed experimental data on the physical properties of this compound are not widely reported. However, based on its structure and data from chemical suppliers, the following information can be summarized.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source/Comment |

| CAS Number | 20957-33-9 | Chemical Supplier Catalogs |

| Molecular Formula | C₆H₈N₂OS | Calculated |

| Molecular Weight | 156.21 g/mol | Chemical Supplier Catalogs |

| Appearance | Not reported | Expected to be a solid or oil at room temperature. |

| Melting Point | Not reported | - |

| Boiling Point | Not reported | - |

| Solubility | Not reported | Expected to be soluble in polar organic solvents like ethanol, methanol, and DMSO. |

| pKa | Not reported | The pyrimidine ring will have basic character. |

Synthesis and Experimental Protocols

General Synthetic Scheme

The synthesis of this compound can be conceptually broken down into a single key step: the formation of the thioether bond.

Caption: General Synthetic Route for this compound.

Generalized Experimental Protocol

The following is a generalized protocol for the synthesis of this compound. Note: This is a hypothetical protocol and would require optimization for safety and yield.

-

Reaction Setup: To a solution of 2-mercaptoethanol (1.1 equivalents) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile, a base (e.g., sodium hydride, 1.1 equivalents, or potassium carbonate, 2.0 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Thiolate Formation: The reaction mixture is stirred at 0 °C for 30 minutes to allow for the formation of the sodium or potassium thiolate.

-

Nucleophilic Substitution: A solution of 2-chloropyrimidine (1.0 equivalent) in the same solvent is added dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: The reaction mixture is then allowed to warm to room temperature and stirred for a period of 4-12 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched by the addition of water. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.

-

Characterization: The structure and purity of the final compound would be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Biological Activities and Signaling Pathways

While no specific biological studies on this compound have been found, the broader class of pyrimidine thioethers has been investigated for a range of pharmacological activities. This suggests potential avenues for the investigation of the title compound.

-

Antimicrobial and Antifungal Activity: Many pyrimidine derivatives exhibit antimicrobial properties. The thioether linkage can enhance lipophilicity, potentially improving cell wall penetration.

-

Antiviral Activity: Certain pyrimidine thioethers have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.

-

Anti-inflammatory and Analgesic Effects: Some 2-thiopyrimidine derivatives have shown anti-inflammatory and analgesic properties in preclinical studies.

-

Anticancer Activity: The pyrimidine scaffold is present in numerous anticancer drugs. Derivatives are often evaluated for their ability to inhibit various kinases or other enzymes involved in cell proliferation.

Given the lack of specific data for this compound, a detailed signaling pathway diagram cannot be constructed. However, a hypothetical workflow for the initial biological screening of this compound is presented below.

Caption: A Generalized Workflow for the Biological Evaluation of this compound.

Conclusion

This compound is a heterocyclic compound with potential for further exploration in medicinal chemistry and drug development. While a comprehensive dataset of its physical, chemical, and biological properties is not yet available in the public domain, this guide provides a foundational understanding based on its chemical structure and the known characteristics of the pyrimidine thioether class of molecules. The synthetic route outlined, although generalized, offers a practical starting point for its preparation. Future research should focus on the detailed synthesis, characterization, and systematic biological evaluation of this compound to unlock its full therapeutic potential.

Stereochemical Properties of Pyrimidine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic bioactive molecules. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, and antimicrobial properties. The three-dimensional arrangement of atoms, or stereochemistry, within these molecules plays a pivotal role in their biological function, influencing everything from target binding affinity and selectivity to metabolic stability and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the key stereochemical properties of pyrimidine derivatives, focusing on their conformational analysis, the impact of chirality on biological activity, and the experimental techniques used for their characterization.

Conformational Analysis of the Pyrimidine Ring

The six-membered pyrimidine ring is not strictly planar and can adopt various non-planar conformations. This conformational flexibility is crucial for its interaction with biological targets.

Ring Puckering

The pyrimidine ring in nucleosides and other derivatives can exhibit out-of-plane conformations, often described as "puckering." These conformations influence the relative orientation of substituents and are critical for the overall shape of the molecule. The transition of the pyrimidine ring from a planar to a "sofa" conformation can occur with a relatively low energy increase of less than 1.5 kcal/mol, indicating that at room temperature, a fraction of these molecules will exist in a non-planar state.[1][2] The degree of puckering and the preferred conformation are influenced by the nature and position of substituents on the ring.

Torsion Angles and Conformational Isomers

The conformation of pyrimidine derivatives, particularly nucleosides, is defined by a set of torsion angles that describe the rotational orientation of different parts of the molecule relative to each other. Key torsion angles include those of the sugar-phosphate backbone (alpha, beta, gamma, delta, epsilon, zeta) and the glycosidic bond (chi) that connects the pyrimidine base to the sugar moiety.

The rotation around the glycosidic bond gives rise to two major conformational isomers: syn and anti. In the anti-conformation, the bulkier part of the pyrimidine base is oriented away from the sugar ring, which is generally the more stable and common conformation for pyrimidine nucleosides.[3] In the syn-conformation, the bulkier part of the base is positioned over the sugar ring. While less common for pyrimidines, the syn-conformation can be adopted by some purine nucleosides.[3] The preference for the anti-conformation in pyrimidines is due to steric hindrance between the oxygen at the C2 position of the pyrimidine ring and the sugar moiety.

Chirality and Atropisomerism in Pyrimidine Derivatives

The introduction of stereocenters or restricted rotation around single bonds in pyrimidine derivatives can lead to stereoisomers with distinct biological activities.

Chiral Centers

The synthesis of pyrimidine derivatives with chiral centers can result in enantiomers or diastereomers. These stereoisomers can exhibit significantly different pharmacological and toxicological profiles. For instance, in the development of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), it has been observed that one enantiomer is often significantly more potent than its counterpart against both wild-type and drug-resistant viral strains.[4] The (S)-isomers of certain diarylpyrimidine derivatives have shown potent anti-HIV-1 activity with EC50 values in the nanomolar range.[5]

Atropisomerism

Atropisomerism is a type of axial chirality that arises from hindered rotation around a single bond. This phenomenon is observed in certain substituted pyrimidine derivatives where bulky substituents restrict free rotation, leading to stable, non-interconverting rotational isomers (atropisomers). These atropisomers are stereoisomers and can be isolated as separate enantiomers. The stability of atropisomers is a critical factor in drug design, as their interconversion rate can affect the drug's efficacy and safety.

Impact of Stereochemistry on Biological Activity

The specific three-dimensional arrangement of a pyrimidine derivative is a key determinant of its interaction with biological targets. Different stereoisomers can have vastly different binding affinities and efficacies.

Enzyme Inhibition

The stereochemistry of pyrimidine-based enzyme inhibitors is crucial for their potency and selectivity. For example, in the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, the spatial orientation of substituents on the pyrimidine core dictates the binding interactions with the kinase domain. Similarly, the stereoisomers of diarylpyrimidine-based HIV-1 reverse transcriptase inhibitors exhibit significant differences in their inhibitory activity.[5]

Table 1: Inhibitory Activity of Pyrimidine Derivatives against EGFR Kinase [3][6][7][8]

| Compound | Target | IC50 (nM) |

| Pyrido[2,3-d]pyrimidine Derivative 37 | EGFR | 2 |

| Pyrido[3,4-d]pyrimidine Derivative 42 | EGFR L858R | 1.1 |

| Pyrido[3,4-d]pyrimidine Derivative 42 | EGFR L858R/T790M | 34 |

| Pyrido[3,4-d]pyrimidine Derivative 42 | EGFR L858R/T790M/C797S | 7.2 |

| Pyrido[3,4-d]pyrimidine Derivative 45 | EGFR L858R | 1.7 |

| Pyrido[3,4-d]pyrimidine Derivative 45 | EGFR L858R/T790M | 23.3 |

| Pyrazolo[3,4-d]pyrimidine Derivative 4 | EGFR | 54 |

| Pyrazolo[3,4-d]pyrimidine Derivative 15 | EGFR | 135 |

| Pyrazolo[3,4-d]pyrimidine Derivative 16 | EGFR | 34 |

Table 2: Inhibitory Activity of Pyrimidine Derivatives against HIV-1 Reverse Transcriptase [5][9][10]

| Compound | Target | EC50 (nM) | IC50 (nM) |

| (S)-Diarylpyrimidine 1 | HIV-1 (IIIB) | 1.6 | - |

| (S)-Diarylpyrimidine 2 | HIV-1 (IIIB) | 1.6 | - |

| Diarylpyrimidine 1 | WT HIV-1 RT | - | 7 |

| Diarylpyrimidine 2 | WT HIV-1 RT | - | 17.7 |

| Pyrimidine-2,4-dione 6c | HIV-RT | - | 10 |

| Thiophenyl-indole hybrid 32 | HIV-1 RT | - | 2.93 |

| Thiophenyl-indole hybrid 33 | HIV-1 RT | - | 3.54 |

Signaling Pathway Modulation

The stereochemical properties of pyrimidine derivatives can influence their ability to modulate specific signaling pathways involved in disease progression.

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[1][2][] Dysregulation of this pathway is a hallmark of many cancers. Pyrimidine derivatives are a prominent class of EGFR tyrosine kinase inhibitors (TKIs).[3][7] They compete with ATP for binding to the kinase domain of EGFR, thereby blocking downstream signaling cascades such as the RAS-RAF-MAPK and PI3K-AKT pathways.[1][2][] The stereochemistry of these inhibitors is crucial for achieving high affinity and selective binding to the ATP-binding pocket of EGFR.

Figure 1: EGFR signaling pathway and inhibition by pyrimidine derivatives.

Human Immunodeficiency Virus (HIV) relies on the enzyme reverse transcriptase (RT) to convert its RNA genome into DNA, a crucial step for viral replication.[12][13] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT enzyme, inducing a conformational change that inhibits its function.[12][14] Many potent NNRTIs are based on the pyrimidine scaffold, and their stereochemistry is critical for effective binding to the hydrophobic NNRTI binding pocket.[12][14]

Figure 2: Mechanism of HIV reverse transcriptase inhibition by pyrimidine NNRTIs.

The p53 tumor suppressor protein plays a central role in preventing cancer by inducing cell cycle arrest, apoptosis, or senescence in response to cellular stress.[15][16][17] In many cancers, the p53 pathway is inactivated. Some small molecules, including pyrimidine derivatives, have been investigated for their ability to reactivate mutant p53 or activate wild-type p53.[7][18][19] The stereospecific interactions of these molecules with p53 or its regulators, such as MDM2, can be critical for their therapeutic effect.[15][17]

Figure 3: Activation of the p53 pathway by pyrimidine-based small molecules.

Experimental Protocols for Stereochemical Analysis

A variety of analytical techniques are employed to determine the stereochemical properties of pyrimidine derivatives.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Generalized Protocol for Chiral HPLC Separation:

-

Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are widely used for the separation of a broad range of chiral compounds.[20][21]

-

Mobile Phase Preparation: Prepare a mobile phase typically consisting of a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).[20] For basic compounds, a small amount of an amine additive (e.g., diethylamine) may be added, while for acidic compounds, an acidic additive (e.g., trifluoroacetic acid) may be used.[22] A common mobile phase for pyrimidine derivatives could be a mixture of acetonitrile and water with an acidic modifier.[23]

-

System Equilibration: Equilibrate the HPLC system with the chosen mobile phase until a stable baseline is achieved. Flow rates are typically in the range of 0.5-1.5 mL/min.[24]

-

Sample Preparation: Dissolve the pyrimidine derivative in a suitable solvent, preferably the mobile phase, to a known concentration.

-

Injection and Data Acquisition: Inject the sample onto the column and record the chromatogram. The detector is typically a UV-Vis detector set at a wavelength where the compound absorbs maximally.

-

Data Analysis: Determine the retention times of the enantiomers and calculate the enantiomeric excess (ee%) from the peak areas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the determination of their stereochemistry. Nuclear Overhauser Effect (NOE) experiments are particularly useful for determining the relative spatial proximity of protons.

Generalized Protocol for 1D/2D NOESY Experiment:

-

Sample Preparation: Dissolve a sufficient amount of the purified pyrimidine derivative in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The sample should be free of paramagnetic impurities.

-

Acquisition of a Standard 1D ¹H NMR Spectrum: Acquire a standard proton NMR spectrum to identify the chemical shifts of the protons of interest.

-

Setup of the NOESY Experiment:

-

1D NOESY (Selective): Select the proton of interest for selective irradiation. The experiment involves irradiating this proton and observing the enhancement of signals from nearby protons.

-

2D NOESY: This experiment provides a 2D map showing all proton-proton NOE correlations.

-

-

Setting Key Parameters:

-

Mixing Time (d8): This is a crucial parameter that allows for the build-up of the NOE. For small molecules, mixing times are typically in the range of 0.5 to 1.0 seconds.[25]

-

Number of Scans (ns): A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as NOE signals are often weak.

-

-

Data Processing and Analysis: Process the acquired data to obtain the NOESY spectrum. The presence of a cross-peak between two protons in a 2D NOESY spectrum indicates that they are close in space (typically < 5 Å).[26][27][28] This information can be used to deduce the relative stereochemistry of the molecule.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.

Generalized Protocol for X-ray Crystallography:

-

Crystallization: Grow single crystals of the pyrimidine derivative of suitable size and quality. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[4][29][30]

-

Crystal Mounting: Mount a suitable single crystal on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.[31]

-

Data Processing: Process the raw diffraction data to obtain a set of structure factors.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density. Refine the atomic positions and thermal parameters to obtain the final, accurate molecular structure.

-

Data Analysis: Analyze the final structure to determine bond lengths, bond angles, torsion angles, and the absolute configuration of chiral centers.[4]

Experimental and Logical Workflows

The development of stereochemically pure pyrimidine derivatives for drug discovery typically follows a logical workflow.

Figure 4: Generalized workflow for the development of stereochemically pure pyrimidine derivatives.

Conclusion

The stereochemical properties of pyrimidine derivatives are a critical consideration in drug discovery and development. The conformational flexibility of the pyrimidine ring, the presence of chiral centers, and the potential for atropisomerism all contribute to the diverse and specific ways in which these molecules interact with biological systems. A thorough understanding and characterization of the stereochemistry of pyrimidine derivatives, utilizing techniques such as chiral HPLC, NMR spectroscopy, and X-ray crystallography, are essential for the rational design of new therapeutic agents with improved potency, selectivity, and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinPGx [clinpgx.org]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of diarylpyrimidine derivatives (& other heterocycles) as HIV-1 and WT RT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms of inhibition of HIV replication by nonnucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. Tumor Suppressor p53: Biology, Signaling Pathways, and Therapeutic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Small molecule compounds targeting the p53 pathway: are we finally making progress? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Page not found | Medicine [medicine.tulane.edu]

- 18. Pyrimidine Triones as Potential Activators of p53 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrimidine Triones as Potential Activators of p53 Mutants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. hplc.eu [hplc.eu]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. researchgate.net [researchgate.net]

- 23. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 24. researchgate.net [researchgate.net]

- 25. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 26. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

- 27. ucl.ac.uk [ucl.ac.uk]

- 28. nmr.ceitec.cz [nmr.ceitec.cz]

- 29. mdpi.com [mdpi.com]

- 30. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 31. Expression, purification, crystallization and X-ray data collection for RAS and its mutants - PMC [pmc.ncbi.nlm.nih.gov]

The Diverse Biological Activities of Pyrimidine Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural and synthetic molecules with a wide array of biological activities. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are intrinsically recognized by biological systems, making them a privileged structure for the design of therapeutic agents.[1][2][3] This technical guide provides a comprehensive overview of the significant biological activities of pyrimidine compounds, with a focus on their anticancer, antimicrobial, and antiviral properties. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to support researchers in the development of novel pyrimidine-based therapeutics.

Anticancer Activity

Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, primarily due to their ability to mimic endogenous nucleobases and interfere with the synthesis of DNA and RNA in rapidly proliferating cancer cells.[1][4] Many pyrimidine-based drugs target key enzymes and signaling pathways involved in cancer progression.[5]

Mechanism of Action

A predominant mechanism of action for anticancer pyrimidines is the inhibition of crucial enzymes involved in nucleotide metabolism and cell cycle regulation. Two of the most significant targets are Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs).

1.1.1. EGFR Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a vital role in cellular proliferation, differentiation, and survival.[6] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Pyrimidine derivatives have been designed to act as EGFR inhibitors by competing with ATP at the kinase domain, thereby blocking downstream signaling pathways such as the RAS/RAF/MAPK and PI3K/AKT pathways.[1][6][7]

Below is a diagram illustrating the EGFR signaling pathway and the point of inhibition by pyrimidine compounds.

Caption: EGFR Signaling Pathway Inhibition by Pyrimidine Derivatives.

1.1.2. CDK2 Inhibition

Cyclin-dependent kinases (CDKs) are a family of protein kinases that are essential for the regulation of the cell cycle.[8] CDK2, in particular, plays a crucial role in the G1/S phase transition.[9] Overexpression or dysregulation of CDK2 is a common feature in many cancers. Pyrimidine-based inhibitors can target the ATP-binding pocket of CDK2, preventing the phosphorylation of its substrates and leading to cell cycle arrest and apoptosis.[8][9]

The following diagram illustrates the role of CDK2 in cell cycle progression and its inhibition by pyrimidine compounds.

Caption: CDK2-Mediated Cell Cycle Progression and Inhibition.

Quantitative Data on Anticancer Activity

The anticancer efficacy of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) against various cancer cell lines. A lower value indicates higher potency.

| Compound ID | Cancer Cell Line | Activity (IC50/EC50 in µM) | Reference |

| RDS 3442 (1a) | Glioblastoma (U-87 MG) | 10-26 (24h), 5-8 (48h) | [1] |

| 2a | Glioblastoma (U-87 MG) | 10-26 (24h), 5-8 (48h) | [1] |

| 2a | Triple-Negative Breast Cancer (MDA-MB231) | 10-26 (24h), 5-8 (48h) | [1] |

| 2a | Oral Squamous Cell Carcinoma (CAL 27) | 10-26 (24h), 5-8 (48h) | [1] |

| 2d | Lung Adenocarcinoma (A549) | Strong cytotoxicity at 50 µM | [2] |

| 10b | Hepatocellular Carcinoma (HepG2) | 3.56 | [10] |

| 10b | Non-small Cell Lung Cancer (A549) | 5.85 | [10] |

| 10b | Breast Cancer (MCF-7) | 7.68 | [10] |

| 2k | Melanoma (B16-F10) | 0.098 | [4] |

| 4b | Colon Cancer (HCT-116) | 1.34 | [11] |

| 4c | Colon Cancer (HCT-116) | 1.90 | [11] |

| 12c | Renal Cancer (UO-31) | Good inhibitory activity | [12] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of pyrimidine compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HepG2)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

-

96-well flat-bottom microplates

-

Test pyrimidine compounds dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding:

-

Harvest and count the cancer cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the pyrimidine compounds in culture medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug, e.g., doxorubicin).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 2-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution in each well using a multi-well spectrophotometer at a wavelength of 570 nm. Use a reference wavelength of 630 nm to correct for background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Antimicrobial Activity

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[2][13] Their mechanism of action often involves the inhibition of essential microbial enzymes, such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis.[5][14]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of pyrimidine compounds is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

| Compound ID | Microorganism | Activity (MIC in µg/mL or µM/ml) | Reference |

| 70 | Staphylococcus aureus | Active | [14] |

| 71 | Klebsiella pneumoniae | Active | [14] |

| 72 | Staphylococcus aureus, Klebsiella pneumoniae | Active | [14] |

| 2 | Escherichia coli | 0.91 µM/ml | [15] |

| 5 | Bacillus subtilis | 0.96 µM/ml | [15] |

| 10 | Salmonella enterica | 1.55 µM/ml | [15] |

| 12 | Staphylococcus aureus | 0.87 µM/ml | [15] |

| VMA–13–06 | Staphylococcus aureus | 32-128 µg/ml | [16] |

| VMA–13–06 | Streptococcus pyogenes | 32-128 µg/ml | [16] |

| VMA–13–06 | Escherichia coli | 32-128 µg/ml | [16] |

| VMA–13–06 | Klebsiella pneumoniae | 32-128 µg/ml | [16] |

Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[2][3][17]

Objective: To qualitatively assess the antimicrobial activity of pyrimidine compounds against various bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

-

Nutrient agar or Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi

-

Sterile Petri dishes

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Test pyrimidine compounds dissolved in a suitable solvent (e.g., DMSO)

-

Positive control (standard antibiotic, e.g., ampicillin; standard antifungal, e.g., fluconazole)

-

Negative control (solvent alone)

-

Incubator

Procedure:

-

Preparation of Inoculum:

-

Prepare a fresh overnight culture of the test microorganism in a suitable broth.

-

Adjust the turbidity of the culture to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

-

Inoculation of Agar Plates:

-

Dip a sterile cotton swab into the microbial suspension and streak it evenly over the entire surface of the agar plate to create a lawn of bacteria or fungi.

-

-

Well Preparation:

-

Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.

-

-

Compound Addition:

-

Add a fixed volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

-

Incubation:

-

Allow the plates to stand for 30-60 minutes at room temperature to permit diffusion of the compounds into the agar.

-

Incubate the plates in an inverted position at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.

-

-

Observation and Measurement:

-

After incubation, observe the plates for zones of inhibition (clear areas around the wells where microbial growth is inhibited).

-

Measure the diameter of the zones of inhibition in millimeters (mm).

-

-

Interpretation:

-

The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound. A larger zone of inhibition indicates greater efficacy.

-

Antiviral Activity

Several pyrimidine derivatives have demonstrated significant antiviral activity against a range of viruses, including herpes simplex virus (HSV), human immunodeficiency virus (HIV), and influenza virus. Their mechanism of action often involves the inhibition of viral enzymes such as reverse transcriptase or DNA polymerase.

Experimental Protocol: Antiviral Assay (Cytopathic Effect Inhibition Assay)

This assay is used for the initial screening of compounds for antiviral activity. It measures the ability of a compound to protect cells from the cytopathic effect (CPE) caused by a viral infection.

Objective: To evaluate the in vitro antiviral activity of pyrimidine compounds.

Materials:

-

Host cell line susceptible to the virus of interest (e.g., Vero cells for HSV)

-

Virus stock with a known titer

-

96-well tissue culture plates

-

Culture medium

-

Test pyrimidine compounds

-

Positive control (a known antiviral drug, e.g., acyclovir)

-

Cell viability assay reagent (e.g., MTT or CellTiter-Glo)

Procedure:

-

Cell Seeding:

-

Seed the host cells into a 96-well plate and incubate until a confluent monolayer is formed.

-

-

Compound and Virus Addition:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Remove the growth medium from the cell monolayer and add the diluted compounds.

-

Add a predetermined amount of virus (e.g., 100 TCID50) to each well, except for the cell control wells.

-

Include cell controls (cells only), virus controls (cells + virus), and a positive drug control.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator until the virus control wells show 80-100% CPE (typically 2-5 days).

-

-

Assessment of CPE:

-

Visually inspect the wells under a microscope to assess the degree of CPE.

-

Alternatively, quantify cell viability using an assay like the MTT assay.

-

-

Data Analysis:

-

Calculate the percentage of CPE inhibition for each compound concentration.

-

Determine the EC50 (the concentration of the compound that protects 50% of the cells from viral CPE).

-

In parallel, determine the CC50 (the concentration of the compound that causes 50% cytotoxicity in uninfected cells) to calculate the selectivity index (SI = CC50 / EC50). A higher SI value indicates a more promising antiviral agent.

-

Conclusion

The pyrimidine scaffold continues to be a highly versatile and fruitful starting point for the development of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, and antiviral effects, underscore the importance of this heterocyclic core in drug discovery. The experimental protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of pyrimidine compounds. Further investigation into structure-activity relationships and the exploration of novel pyrimidine derivatives will undoubtedly lead to the discovery of next-generation drugs with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. chemistnotes.com [chemistnotes.com]

- 3. botanyjournals.com [botanyjournals.com]

- 4. ClinPGx [clinpgx.org]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. HTScan® CDK2/CycA Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 10. rsc.org [rsc.org]

- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro kinase assay of EGFR protein and inhibitors [bio-protocol.org]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. 4.3.5. EGFR Kinase Inhibition [bio-protocol.org]

- 15. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. hereditybio.in [hereditybio.in]

An In-depth Technical Guide to the Mechanism of Action of Pyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Pyrimidine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of activity.[1][2] These heterocyclic compounds are integral to the building blocks of nucleic acids (DNA and RNA), which makes them ideal scaffolds for developing drugs that interfere with cellular replication and synthesis.[1][3] This guide provides a detailed examination of the mechanisms of action for key classes of pyrimidine derivatives, focusing on their roles as anticancer, antiviral, and antimicrobial agents.

Anticancer Pyrimidine Derivatives

Pyrimidine analogs are a major class of antimetabolites used in cancer chemotherapy. They primarily function by inhibiting the synthesis of nucleic acids, thereby inducing cell death, particularly in rapidly dividing cancer cells.

Fluoropyrimidines: 5-Fluorouracil (5-FU)

5-Fluorouracil (5-FU) is a widely used chemotherapeutic agent, particularly in the treatment of colorectal, breast, and gastric cancers.[4] It is a prodrug that requires intracellular conversion to several active metabolites to exert its cytotoxic effects.[4]

Mechanism of Action: 5-FU's anticancer activity is primarily mediated through two main pathways:

-

Inhibition of Thymidylate Synthase (TS): 5-FU is converted into fluorodeoxyuridine monophosphate (FdUMP).[5] FdUMP forms a stable ternary complex with thymidylate synthase (TS) and the cofactor 5,10-methylenetetrahydrofolate (CH2THF).[4][6] This complex blocks the enzyme's normal function, which is to convert deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).[7] The depletion of dTMP leads to a scarcity of deoxythymidine triphosphate (dTTP), a crucial precursor for DNA replication and repair, ultimately causing "thymineless death" in rapidly dividing cells.[5][7]

-

Incorporation into RNA and DNA: 5-FU can also be converted to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP).[4] FUTP is incorporated into RNA in place of uridine, disrupting RNA processing, maturation, and protein synthesis.[6][7] FdUTP can be misincorporated into DNA, leading to DNA damage and fragmentation, further contributing to cytotoxicity.[5]

Deoxycytidine Analogs: Gemcitabine

Gemcitabine (dFdC) is a nucleoside analog of deoxycytidine used in the treatment of various solid tumors, including pancreatic, non-small cell lung, bladder, and breast cancers.[8] It is a prodrug that must be phosphorylated intracellularly to become active.[9]

Mechanism of Action: Gemcitabine's cytotoxicity is mediated by its diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[10][11]

-

DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) competitively inhibits the incorporation of the natural substrate, dCTP, into the growing DNA strand.[12] After dFdCTP is incorporated into DNA, only one additional nucleotide is added before DNA polymerase is unable to proceed.[9][11] This "masked chain termination" prevents the DNA from being repaired by proofreading enzymes, leading to irreparable errors that halt DNA synthesis and induce apoptosis.[8][9]

-

Inhibition of Ribonucleotide Reductase (RNR): Gemcitabine diphosphate (dFdCDP) inhibits the enzyme ribonucleotide reductase (RNR).[11][12] RNR is responsible for generating the deoxynucleoside triphosphates (dNTPs) required for DNA synthesis.[11] By inhibiting RNR, gemcitabine reduces the intracellular pool of dNTPs, particularly dCTP. This depletion enhances the competitive advantage of dFdCTP for incorporation into DNA, a phenomenon known as self-potentiation.[10][11]

Antiviral Pyrimidine Derivatives

Nucleoside Reverse Transcriptase Inhibitors (NRTIs) are a class of antiviral drugs that includes several pyrimidine derivatives. They are the backbone of highly active antiretroviral therapy (HAART) for HIV infection and are also used to treat other viral infections like Hepatitis B.

Zidovudine (AZT) and Lamivudine (3TC)

Zidovudine (also known as azidothymidine or AZT) is a thymidine analog, while Lamivudine is a cytidine analog.[13][14] Both are widely used in combination therapy to treat HIV-1 infection, and lamivudine is also used for Hepatitis B virus (HBV) infection.[14][15][16]

Mechanism of Action: Both AZT and Lamivudine are prodrugs that must be phosphorylated by host cell kinases to their active 5'-triphosphate forms (ZDV-TP and 3TC-TP, respectively).[15][16][17] Their mechanism relies on two key actions against the viral enzyme reverse transcriptase (RT), which is essential for converting viral RNA into DNA.[13][18]

-

Competitive Inhibition: The active triphosphate metabolites are structurally similar to natural deoxynucleotides (thymidine triphosphate for ZDV-TP, deoxycytidine triphosphate for 3TC-TP). They compete with these natural substrates for the active site of the viral reverse transcriptase.[14][17] Zidovudine and other NRTIs have a much higher affinity for viral RT than for human DNA polymerases, which accounts for their selective toxicity.[13]

-

DNA Chain Termination: Once incorporated into the growing viral DNA strand by reverse transcriptase, these analogs act as chain terminators.[17][][20] They lack the 3'-hydroxyl (-OH) group necessary to form the 5'-3' phosphodiester bond with the next incoming nucleotide.[14][17] This prevents further elongation of the DNA chain, effectively halting viral replication.[17][18]

Antimicrobial Pyrimidine Derivatives

Pyrimidine derivatives are also effective antibacterial agents. Their primary mechanism involves disrupting essential metabolic pathways in bacteria that are different from those in humans, allowing for selective toxicity.

Dihydrofolate Reductase Inhibitors: Trimethoprim

Trimethoprim is a bacteriostatic antibiotic that is often used in combination with sulfamethoxazole to treat urinary tract infections and other bacterial infections.[21][22]

Mechanism of Action: Trimethoprim targets the bacterial folate synthesis pathway. Folate is essential for the synthesis of nucleotides and, consequently, DNA, RNA, and certain amino acids. While humans obtain folate from their diet, bacteria must synthesize it de novo.

Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[23][24] This enzyme catalyzes the reduction of dihydrofolic acid (DHF) to tetrahydrofolic acid (THF), the biologically active form of folate.[21][23] Trimethoprim's affinity for bacterial DHFR is several thousand times greater than its affinity for the human equivalent, which is the basis for its selective antibacterial action.[23][25] By blocking DHFR, trimethoprim depletes the bacterial cell of THF, which halts the production of essential building blocks for DNA and proteins, thereby inhibiting bacterial growth.[22][24]

Quantitative Data on Pyrimidine Derivatives

The efficacy of pyrimidine derivatives is often quantified by their half-maximal inhibitory concentration (IC₅₀) or inhibitory constant (Kᵢ). These values indicate the concentration of the drug required to inhibit a specific biological process (e.g., enzyme activity or cell growth) by 50%. Lower values signify higher potency.

| Compound Class | Derivative Example | Target | Target Organism/Cell Line | IC₅₀ Value | Reference |

| Anticancer | Pyrimidine-Pyrazine-Oxazole | HDAC & EGFR | MCF-7, A549, HepG2 | 29.40 - 53 µM | [26] |

| Anticancer | Pyrimidine-Pyrazine-Oxazole | EGFR L858R/T790M | Kinase Assay | 6.91 nM | [26] |

| Anticancer | Pyrazolo[3,4-d]pyrimidine | Human DHFR | Enzyme Assay | < 1 µM | [27] |

| Anticancer | 2-(phenylamino)pyrimidine | EGFR-Dell9/T790M/C797S | Cell Line Proliferation | 0.2 ± 0.01 μM | [28] |

| Anticancer | Pyrido[2,3-d]pyrimidine | Soybean Lipoxygenase | Enzyme Assay | 42 µM | [29] |

Key Experimental Protocols

The mechanisms described above are elucidated through a variety of in vitro and cell-based assays. Below are the principles and generalized workflows for key experiments.

In Vitro Enzyme Inhibition Assay

This assay directly measures the effect of a compound on the activity of a purified target enzyme (e.g., Thymidylate Synthase, Reverse Transcriptase, DHFR).

Methodology Principle:

-

Reaction Setup: The purified enzyme is incubated with its specific substrate(s) and any necessary cofactors in a buffer solution.

-

Inhibitor Addition: Test reactions include varying concentrations of the pyrimidine derivative (inhibitor). Control reactions are run without the inhibitor.

-

Reaction & Quenching: The reaction is allowed to proceed for a set time at an optimal temperature and is then stopped (quenched), often by adding a strong acid or base.

-

Product Quantification: The amount of product generated is measured. This can be done using various techniques, such as spectrophotometry (measuring change in absorbance), fluorometry, or chromatography (e.g., HPLC) to separate and quantify the product.

-

Data Analysis: The rate of product formation is calculated and compared between control and inhibitor-treated samples. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)

This type of assay determines the effect of a compound on the proliferation and viability of living cells (e.g., cancer cell lines).

Methodology Principle:

-

Cell Seeding: Cancer cells are plated in multi-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a range of concentrations of the pyrimidine derivative for a defined period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilizing agent (like DMSO or SDS) is added to dissolve the insoluble purple formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., ~570 nm). The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The viability of treated cells is calculated as a percentage relative to untreated control cells. This data is used to generate a dose-response curve and determine the IC₅₀ value, representing the concentration of the compound that reduces cell viability by 50%.

References

- 1. gsconlinepress.com [gsconlinepress.com]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]

- 5. 5-Fluorouracil: Mechanisms of Resistance and Reversal Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Fluorouracil - Wikipedia [en.wikipedia.org]

- 8. Gemcitabine - Wikipedia [en.wikipedia.org]

- 9. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. pfizermedical.com [pfizermedical.com]

- 12. What is the mechanism of Gemcitabine? [synapse.patsnap.com]

- 13. Zidovudine - Wikipedia [en.wikipedia.org]

- 14. Lamivudine - Wikipedia [en.wikipedia.org]

- 15. Lamivudine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Azt - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 17. go.drugbank.com [go.drugbank.com]

- 18. What is the mechanism of Zidovudine? [synapse.patsnap.com]

- 20. go.drugbank.com [go.drugbank.com]

- 21. Trimethoprim: mechanisms of action, antimicrobial activity, bacterial resistance, pharmacokinetics, adverse reactions, and therapeutic indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. go.drugbank.com [go.drugbank.com]

- 23. Trimethoprim - Wikipedia [en.wikipedia.org]

- 24. What is the mechanism of Trimethoprim? [synapse.patsnap.com]

- 25. academic.oup.com [academic.oup.com]

- 26. mdpi.com [mdpi.com]

- 27. Human dihydrofolate reductase inhibition effect of 1-Phenylpyrazolo[3,4-d]pyrimidines: Synthesis, antitumor evaluation and molecular modeling study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

In-Depth Technical Guide: 1-(Pyrimidin-2-yl)ethan-1-ol (CAS: 53342-30-6)

For Researchers, Scientists, and Drug Development Professionals